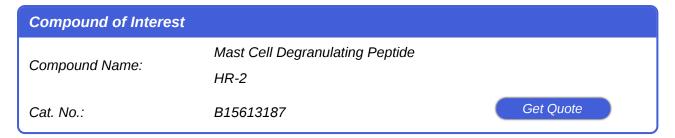


Application Notes and Protocols for Inducing Histamine Release with HR-2 Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a 14-membered linear peptide isolated from the venom of the giant hornet (Vespa orientalis), is a potent inducer of histamine release from mast cells.[1][2] Its ability to degranulate mast cells makes it a valuable tool for studying the mechanisms of mast cell activation, signaling pathways involved in degranulation, and for screening potential antiallergic and anti-inflammatory compounds. These application notes provide detailed protocols for utilizing HR-2 peptide to induce and quantify histamine release from rat peritoneal mast cells and the RBL-2H3 cell line, along with an overview of the proposed signaling pathway.

HR-2 Peptide Specifications:



Property	Details	
Amino Acid Sequence	Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2	
Molecular Formula	C77H135N17O14	
Molecular Weight	1523.03 g/mol	
Source	Venom of Vespa orientalis	
Storage	Store at -20°C.	

Data Presentation

The following table summarizes the dose-dependent effect of HR-2 peptide on histamine release from rat peritoneal mast cells. This data is compiled from foundational studies on the activity of this peptide.

Table 1: Dose-Response of HR-2 Peptide on Histamine Release from Rat Peritoneal Mast Cells

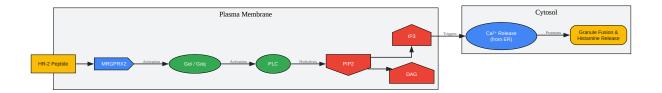
HR-2 Peptide Concentration (μg/mL)	Mean Histamine Release (%)
2	15
5	35
10	55
20	70
50	85
100	85

Note: The above data indicates a potent, selective release of histamine at lower concentrations (2-20 μ g/mL), with higher concentrations (50-100 μ g/mL) potentially causing non-selective cytotoxic effects.[2] It is recommended to perform a full dose-response curve to determine the optimal concentration for specific experimental conditions.



Signaling Pathway

HR-2 peptide is believed to induce mast cell degranulation through the activation of a Mas-related G protein-coupled receptor (MRGPRX2). This initiates a signaling cascade involving Gαi and Gαq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+). The subsequent increase in cytosolic Ca²+ is a critical step for the fusion of histamine-containing granules with the plasma membrane and the release of their contents.



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Proposed signaling pathway for HR-2 peptide-induced histamine release.

Experimental Protocols

Protocol 1: Histamine Release from Rat Peritoneal Mast Cells

This protocol describes the isolation of rat peritoneal mast cells and the subsequent induction and measurement of histamine release upon stimulation with HR-2 peptide.

Materials:

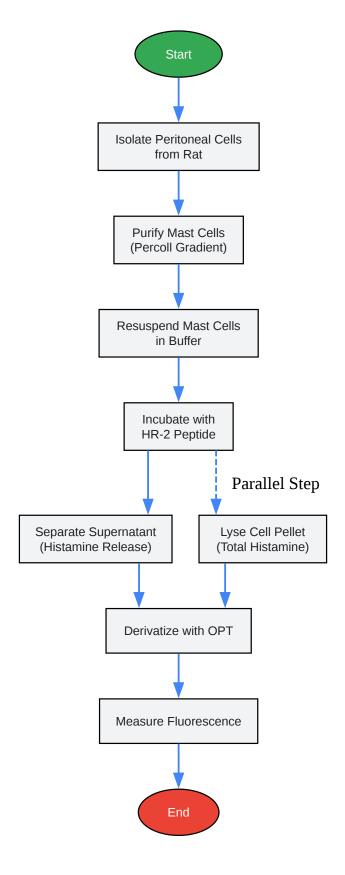
Male Wistar rats (200-250 g)



- HR-2 Peptide
- Hanks' Balanced Salt Solution (HBSS)
- Bovine Serum Albumin (BSA)
- Collagenase (Type IA)
- · HEPES buffer
- Percoll
- Triton X-100
- o-Phthaldialdehyde (OPT)
- · Histamine standard
- 96-well microplates (black, clear bottom for fluorescence)
- Fluorometer

Experimental Workflow:





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Workflow for histamine release assay from rat peritoneal mast cells.



Procedure:

- Isolation of Rat Peritoneal Mast Cells:
 - Euthanize a male Wistar rat according to approved institutional guidelines.
 - Inject 20 mL of ice-cold HBSS containing 0.1% BSA and 10 mM HEPES into the peritoneal cavity.
 - Gently massage the abdomen for 2-3 minutes.
 - Aspirate the peritoneal fluid and collect it in a conical tube on ice.
 - Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in 5 mL of HBSS with 0.1% BSA.
- Purification of Mast Cells:
 - Prepare a discontinuous Percoll gradient (e.g., 80% and 55%).
 - Carefully layer the cell suspension on top of the Percoll gradient.
 - Centrifuge at 700 x g for 20 minutes at room temperature with no brake.
 - Aspirate and discard the upper layers. Collect the mast cell-enriched layer at the interface.
 - Wash the collected cells twice with HBSS containing 0.1% BSA by centrifugation at 400 x g for 10 minutes.
 - \circ Resuspend the purified mast cells in HBSS with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
- Histamine Release Assay:
 - Prepare serial dilutions of HR-2 peptide in HBSS (e.g., from 1 μg/mL to 100 μg/mL).
 - In a 96-well plate, add 50 μL of the mast cell suspension to each well.



- Add 50 μL of the HR-2 peptide dilutions to the respective wells. For the negative control (spontaneous release), add 50 μL of buffer alone.
- Incubate the plate at 37°C for 30 minutes.
- $\circ~$ To determine the total histamine content, add 50 μL of 1% Triton X-100 to control wells containing mast cells.
- Stop the reaction by placing the plate on ice.
- Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
- Histamine Quantification (Fluorometric Assay):
 - Transfer 20 μL of the supernatant from each well to a new black 96-well plate.
 - Add 180 μL of 0.1 M NaOH to each well.
 - Add 20 μL of 1% o-phthaldialdehyde (OPT) in methanol.
 - Incubate at room temperature for 4 minutes.
 - Stop the reaction by adding 20 μL of 0.5 M H₂SO₄.
 - Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
 - Prepare a standard curve with known concentrations of histamine.
 - Calculate the percentage of histamine release for each sample using the following formula:
 - % Histamine Release = [(Sample Fluorescence Spontaneous Release Fluorescence) /
 (Total Histamine Fluorescence Spontaneous Release Fluorescence)] x 100

Protocol 2: β-Hexosaminidase Release Assay using RBL-2H3 Cells



The RBL-2H3 cell line is a rat basophilic leukemia cell line that serves as a convenient model for mast cells. This protocol measures the release of β -hexosaminidase, a marker of mast cell degranulation.

Materials:

- RBL-2H3 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
- HR-2 Peptide
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
- Stop Buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)
- 96-well cell culture plates
- Spectrophotometer (405 nm)

Procedure:

- Cell Culture:
 - Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 - \circ Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Degranulation Assay:



- Wash the adherent cells twice with 100 μL of Tyrode's Buffer.
- Add 50 μL of Tyrode's Buffer to each well.
- Prepare serial dilutions of HR-2 peptide in Tyrode's Buffer.
- $\circ~$ Add 50 μL of the HR-2 peptide dilutions to the respective wells. For the negative control, add 50 μL of buffer alone.
- For the total release control, add 50 μL of 0.5% Triton X-100 in Tyrode's Buffer.
- Incubate the plate at 37°C for 1 hour.
- β-Hexosaminidase Activity Measurement:
 - \circ After incubation, carefully collect 25 μL of the supernatant from each well and transfer it to a new 96-well plate.
 - \circ Add 50 μ L of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
 - Incubate the plate at 37°C for 1 hour.
 - Stop the reaction by adding 200 μL of Stop Buffer to each well.
 - Measure the absorbance at 405 nm using a spectrophotometer.
- Calculation of β-Hexosaminidase Release:
 - Calculate the percentage of β-hexosaminidase release using the following formula:
 - % Release = [(Absorbance of Sample Absorbance of Spontaneous Release) /
 (Absorbance of Total Release Absorbance of Spontaneous Release)] x 100

Troubleshooting



Issue	Possible Cause	Solution
Low or no histamine release	Inactive HR-2 peptide	Ensure proper storage and handling of the peptide. Prepare fresh dilutions before each experiment.
Low cell viability	Check cell viability before the assay. Ensure gentle handling during isolation and washing steps.	
Suboptimal incubation time/temperature	Optimize incubation time (15-60 minutes) and maintain a constant temperature of 37°C.	
High spontaneous release	Cell damage during handling	Handle cells gently, avoid vigorous pipetting.
Contamination	Ensure sterile technique and use fresh, sterile buffers.	
High variability between replicates	Inconsistent cell numbers	Ensure a homogenous cell suspension and accurate pipetting.
Edge effects in the 96-well plate	Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.	

Conclusion

The HR-2 peptide is a reliable and potent tool for inducing histamine release from mast cells. The provided protocols offer detailed methodologies for studying mast cell degranulation in both primary cells and a commonly used cell line. By understanding the underlying signaling pathways and utilizing these standardized protocols, researchers can effectively employ HR-2 peptide in studies related to allergy, inflammation, and the development of novel therapeutics.



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